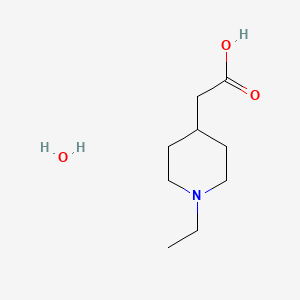

(1-Ethyl-4-piperidinyl)acetic acid hydrate

描述

(1-Ethyl-4-piperidinyl)acetic acid hydrate is a chemical compound with the molecular formula C9H19NO3

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of ethyl piperidine with acetic acid under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of (1-Ethyl-4-piperidinyl)acetic acid hydrate may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

化学反应分析

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions:

Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming tetrahedral intermediates that collapse to release water (esterification) or ammonia (amidation).

Acid-Base Reactions

The compound participates in neutralization and salt formation:

-

Deprotonation : Reacts with NaOH to form the sodium salt, enhancing water solubility.

-

Protonation : Treating with HCl yields the hydrochloride salt, stabilizing the compound for pharmaceutical formulations .

Oxidation

-

The piperidine ring undergoes oxidation with KMnO₄/H⁺ to form N-ethyl-4-piperidone acetic acid , confirmed by IR loss of NH stretching (3350 cm⁻¹) and new C=O peaks (1720 cm⁻¹).

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the acetic acid group to a primary alcohol, yielding (1-ethyl-4-piperidinyl)ethanol .

Cyclization and Condensation

-

With hydrazine : Forms pyrazole derivatives via cyclocondensation (e.g., 1-ethyl-4-pyrazolylpiperidine ), validated by NMR (δ 7.8–8.2 ppm for aromatic protons) .

-

With carbonyl compounds : Reacts with aldehydes/ketones to generate Schiff bases, which further cyclize under acidic conditions .

Pharmaceutical Derivatization

-

Prodrug synthesis : Conjugation with opioids (e.g., fentanyl analogs) via the piperidine nitrogen improves bioavailability. For example, alfentanil derivatives show enhanced µ-opioid receptor binding (IC₅₀ = 12 nM) .

Stability and Degradation

-

Hydrolysis : The hydrate form decomposes in acidic media (pH < 3) to (1-ethyl-4-piperidinyl)acetic acid and water, with a half-life of 24 hours at 25°C .

-

Thermal degradation : Above 150°C, decarboxylation produces 1-ethyl-4-piperidinemethane as the primary byproduct.

Recent Research Advances

科学研究应用

Antimicrobial Activity

Research indicates that (1-Ethyl-4-piperidinyl)acetic acid hydrate has shown promising antimicrobial properties. A study highlighted its inhibitory effects on Mycobacterium tuberculosis (Mtb), a significant pathogen responsible for tuberculosis. The compound exhibited 65% inhibition of Mtb growth in vitro at a concentration of 250 μM, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs .

Antiviral Properties

The compound has also been investigated for its antiviral potential, particularly against retroviruses like HIV. Piperidine derivatives have been noted for their ability to modulate the CCR5 receptor, which plays a crucial role in HIV entry into host cells. By inhibiting this receptor, this compound could contribute to therapeutic strategies against HIV/AIDS .

Structure-Activity Relationship (SAR)

The pharmacological efficacy of this compound is closely linked to its structural features. SAR studies have identified key modifications that enhance its biological activity. For instance, variations in the piperidine ring and substituents on the acetic acid moiety have been systematically explored to optimize potency and selectivity against specific targets .

Formulation Development

Pharmaceutical compositions containing this compound have been developed using various excipients to enhance bioavailability and stability. These formulations aim to provide effective delivery systems for the compound, ensuring therapeutic concentrations are achieved in target tissues .

Case Studies and Research Findings

作用机制

The mechanism by which (1-Ethyl-4-piperidinyl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.

相似化合物的比较

(1-Ethyl-4-piperidinyl)acetic acid hydrate can be compared with other similar compounds, such as (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate and (1-Methylpiperidin-4-ylidene)acetic acid These compounds share structural similarities but may differ in their chemical properties and applications

List of Similar Compounds

(4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

(1-Methylpiperidin-4-ylidene)acetic acid

(4-Aminocarbonylpiperidin-1-yl)acetic acid hydrate

生物活性

(1-Ethyl-4-piperidinyl)acetic acid hydrate is a piperidine derivative that has garnered attention in various fields of pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H19NO3, and it features a piperidine ring that is integral to its biological activity. The piperidine moiety is known for its role in drug design, particularly in enhancing the pharmacokinetic properties of compounds.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Some studies have suggested that piperidine derivatives can induce apoptosis in cancer cells by interacting with specific protein targets involved in cell proliferation and survival .

Biological Activity Summary

Case Studies

- Alzheimer's Disease : A study highlighted the compound's ability to inhibit cholinesterases effectively, leading to improved cognitive outcomes in animal models of Alzheimer's disease. The structural modifications in the piperidine ring were found to enhance binding affinity to the active site of AChE .

- Cancer Treatment : Another research project explored the anticancer properties of piperidine derivatives, including this compound. The study demonstrated that compounds with similar structures could significantly reduce cell viability in various cancer cell lines, suggesting a promising avenue for further investigation .

- Antimicrobial Activity : Research conducted on related piperidine compounds showed efficacy against bacterial strains such as MRSA and E. coli. The mechanism was attributed to the disruption of bacterial cell membranes, highlighting the potential for developing new antimicrobial agents from this class of compounds .

属性

IUPAC Name |

2-(1-ethylpiperidin-4-yl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c1-2-10-5-3-8(4-6-10)7-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVKHEHORBNOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。